

# Historical Analytical Method for Furamizole

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## Compound Focus: Furamizole

CAS No.: 17505-25-8

Cat. No.: S620692

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The method below is based on a 1987 publication for the simultaneous determination of **Furamizole** and other synthetic antibacterials in cultured fish [1]. This serves as a starting point, but requires significant updates for modern pharmaceutical analysis.

**Table 1: Chromatographic Parameters from Historical Method [1]**

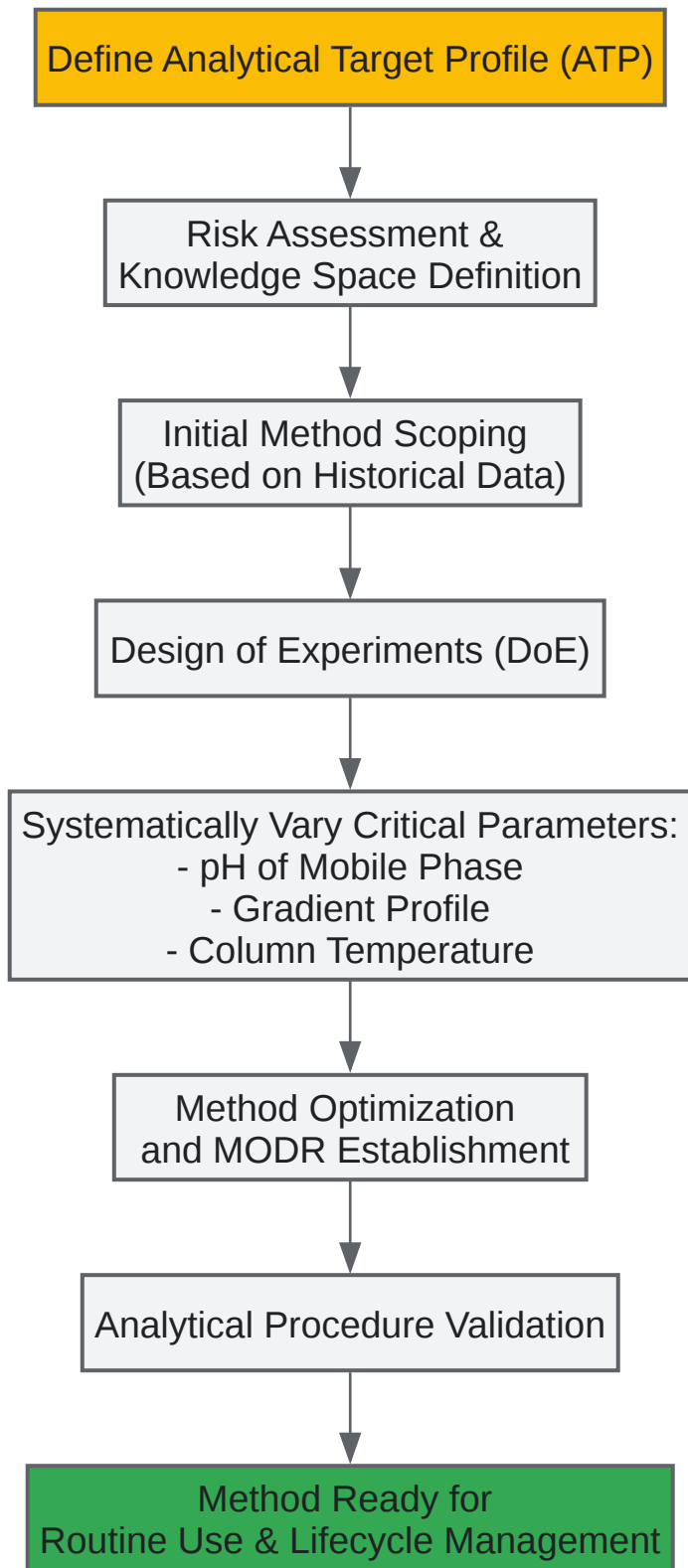
Parameter	Specification
Analytical Technique	Liquid Chromatography (LC)
Column	Nucleosil C18
Mobile Phase	Tetrahydrofuran-Acetonitrile-Phosphoric Acid-Water (29 + 1 + 0.06 + 69.94, v/v)
Detector	Not Specified (UV-Vis likely)
Injection Volume	10 µL

| **Key Sample Prep Steps** | 1. Acetone extraction from fish meat. 2. Cleanup via alumina column. | | **Reported Recovery** | ~80% | | **Lower Limit of Detection** | 1-2 ng (on-column) |

## Proposed Modernized Protocol and Workflow

The following protocol adapts the historical method using modern **Quality-by-Design (QbD)** principles and **Ultra-High-Performance Liquid Chromatography (UHPLC)** technology for greater sensitivity, speed, and robustness [2].

The overall workflow for method development, from initial planning to validation, can be visualized as follows:



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## Sample Preparation (Modernized)

- **Weighing:** Accurately weigh 2.0 g of the homogenized sample (API, formulation) into a 50 mL centrifuge tube.
- **Extraction:** Add 10 mL of a suitable solvent (e.g., 80:20 v/v Acetonitrile-Water). Vortex mix for 2 minutes and sonicate for 15 minutes.
- **Centrifugation:** Centrifuge at 10,000 rpm for 10 minutes at 5°C.
- **Cleanup:** Transfer the supernatant to a solid-phase extraction (SPE) cartridge (e.g., C18 or a dedicated clean-up phase). Elute with an appropriate solvent.
- **Reconstitution:** Evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute the residue in 1.0 mL of the initial mobile phase composition and filter through a 0.22 µm PVDF syringe filter into an LC vial.

## Chromatographic Conditions (Modern UHPLC Adaptation)

- **System:** UHPLC system capable of pressures up to 18,000 PSI [3].
- **Column:** C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
- **Mobile Phase:** **A:** 0.1% Formic acid in Water; **B:** 0.1% Formic acid in Acetonitrile.
- **Gradient:**
  - 0-1 min: 5% B
  - 1-8 min: 5% B → 95% B
  - 8-10 min: 95% B
  - 10-10.1 min: 95% B → 5% B
  - 10.1-12 min: 5% B (Re-equilibration)
- **Flow Rate:** 0.4 mL/min
- **Column Temperature:** 40°C
- **Injection Volume:** 2 µL
- **Detection:** Diode Array Detector (DAD) or Mass Spectrometer (MS). For DAD, set the wavelength based on the maximum absorbance of **Furamizole** (to be determined experimentally).

## Method Validation

The method must be validated according to **ICH Q2(R2)** and internal procedures [2]. The following table outlines the key validation parameters and modern acceptance criteria.

**Table 2: Key Method Validation Parameters & Target Criteria [2]**

Validation Parameter	Target Criteria for a Modern Assay
Specificity	No interference from blank, placebo, or known impurities at the retention time of Furamizole.
Linearity & Range	Typically 50-150% of the target concentration. Correlation coefficient ( $R^2$ ) > 0.999.
Accuracy (Recovery)	Mean recovery of 98.0-102.0%.

#### | Precision | - Repeatability (RSD < 1.0%)

- **Intermediate Precision (RSD < 2.0%)** | | **Detection Limit (LOD)** | Signal-to-Noise ratio  $\geq 3$  (or equivalent statistical determination). | | **Quantitation Limit (LOQ)** | Signal-to-Noise ratio  $\geq 10$ , with demonstrated precision and accuracy at this level. | | **Robustness** | Method performs as expected under deliberate, small variations in flow rate, temperature, and mobile phase pH. A Method Operational Design Range (MODR) should be established [2]. |

## Strategic Considerations for Implementation

- **Technology Integration:** Leveraging modern technologies like **Mass Spectrometry (MS)** detection or **Multi-Attribute Methods (MAM)** can significantly enhance specificity and throughput for complex analyses [2].
- **Lifecycle Management:** Adopt an **Analytical Procedure Lifecycle Management** approach per ICH Q14. This involves continuous monitoring and improvement of the method post-validation to ensure it remains in a state of control [2].

## Important Limitations and Notes

- **Dated Source:** The core method is from 1987 and was developed for a food safety matrix (fish), not necessarily for pharmaceutical-quality control [1].
- **Lacking Details:** The original publication lacks critical details for modern implementation, such as detection wavelength, column dimensions, and detailed validation data.
- **Modern Context:** The provided modernized protocol is a **theoretical template**. It is essential to conduct a full QbD-based development and validation study in your own laboratory to establish a

suitable, validated method [2].

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## References

1. Simultaneous liquid chromatographic determination of residual... [pubmed.ncbi.nlm.nih.gov]
2. Trends In Pharmaceutical 2025 ... Analytical Methods Development [agnopharma.com]
3. ( High ) Systems Performance Liquid Chromatography HPLC [lifesciences.danaher.com]

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